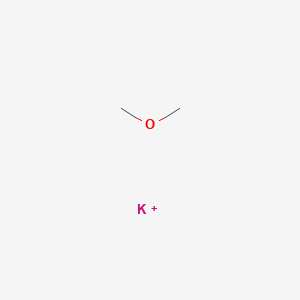

Potassium;methoxymethane

Description

Methoxymethane, commonly known as dimethyl ether (DME), is a simple ether with the chemical formula $ \text{CH}3\text{OCH}3 $. It is a colorless, non-toxic, and highly flammable gas at ambient conditions but can be liquefied under mild pressure. DME is recognized for its versatility as a clean-burning fuel alternative to liquefied petroleum gas (LPG) and diesel, with applications spanning energy, refrigeration, and organic synthesis . Its molecular structure—symmetrical with two methyl groups bonded to an oxygen atom—confers unique physical and chemical properties, such as low boiling point (-24.8°C) and absence of hydrogen bonding .

Properties

CAS No. |

156119-70-9 |

|---|---|

Molecular Formula |

C2H6KO+ |

Molecular Weight |

85.17 g/mol |

IUPAC Name |

potassium;methoxymethane |

InChI |

InChI=1S/C2H6O.K/c1-3-2;/h1-2H3;/q;+1 |

InChI Key |

UATUUIOCZUPRJO-UHFFFAOYSA-N |

Canonical SMILES |

COC.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium methoxymethane can be synthesized through several methods:

Reaction of Metallic Potassium with Methanol: This method involves the exothermic reaction of metallic potassium with methanol, releasing equimolar amounts of hydrogen gas[ 2K + 2CH₃OH \rightarrow 2CH₃OK + H₂ ]

Reaction of Potassium Hydride with Methanol: Potassium hydride reacts with methanol to form potassium methoxide and hydrogen gas[ KH + CH₃OH \rightarrow CH₃OK + H₂ ]

Reaction of Potassium Hydroxide with Methanol: This equilibrium reaction produces potassium methoxide and water[ KOH + CH₃OH \rightleftharpoons CH₃OK + H₂O ] The water formed must be continuously removed to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, potassium methoxymethane is produced by decomposing potassium amalgam with methanol. This process involves the chloralkali-electrolysis of potassium chloride to produce potassium amalgam, which is then reacted with methanol. The resulting potassium methoxide solution can be purified by ultrafiltration to remove any metallic mercury impurities .

Chemical Reactions Analysis

Potassium methoxymethane undergoes various chemical reactions, primarily due to its strong basic nature:

Transesterification: It acts as a catalyst in the transesterification of triglycerides to produce biodiesel.

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace a leaving group in an organic molecule.

Deprotonation: It is used to deprotonate weak acids, forming the corresponding alkoxide and water.

Common reagents and conditions for these reactions include methanol, triglycerides, and various organic substrates. The major products formed depend on the specific reaction but often include esters, alcohols, and other organic compounds.

Scientific Research Applications

Potassium methoxymethane has several scientific research applications:

Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds and the deprotonation of weak acids.

Biology: It is employed in the preparation of various biological compounds and as a reagent in biochemical assays.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It serves as a catalyst in the production of biodiesel and other industrial chemicals.

Mechanism of Action

The primary mechanism of action of potassium methoxymethane involves its strong basicity. It readily donates electrons to accept protons from weak acids, forming the corresponding alkoxide and water. This property makes it an effective catalyst in various chemical reactions, including transesterification and nucleophilic substitution.

Comparison with Similar Compounds

Ethanol ($\text{CH}3\text{CH}2\text{OH}$)

Key Differences:

- Boiling Point: Ethanol (78.4°C) has a significantly higher boiling point than DME (-24.8°C) due to its capacity for intermolecular hydrogen bonding, which requires additional energy to break. Methoxymethane lacks hydrogen bonding, resulting in boiling points comparable to alkanes of similar molecular weight .

- NMR Spectroscopy: $^1$H NMR: Ethanol exhibits three distinct proton environments (ratio 3:2:1), while DME shows a single peak due to equivalent protons on both methyl groups . $^{13}\text{C}$ NMR: Ethanol has two carbon environments, whereas DME has only one .

Applications: Ethanol is widely used in beverages, disinfectants, and solvents, whereas DME is favored as a fuel and aerosol propellant due to its low environmental impact .

Diethyl Ether ($\text{CH}3\text{CH}2\text{OCH}2\text{CH}3$)

Key Differences:

- Reactivity: Diethyl ether is less polar than DME, making it a better solvent for non-polar reactions. However, DME’s higher polarity and volatility make it suitable for specialized industrial processes, such as dimethyl sulfate production .

- Safety: DME is less prone to forming explosive peroxides compared to diethyl ether, enhancing its safety profile in storage and handling .

Liquefied Petroleum Gas (LPG)

Key Differences:

- Combustion: DME has a higher cetane number (55–60) than LPG, enabling cleaner combustion with reduced particulate emissions. It is also biodegradable, unlike LPG .

- Market Growth: The global DME market is projected to grow at a CAGR of 7.5% (2026–2033), driven by demand for sustainable fuels, whereas LPG growth is slower due to environmental regulations .

Antimicrobial and Anticancer Activity

Methoxymethane derivatives, such as those with methoxy-substituted phenyl groups, exhibit antimicrobial activity against Gram-positive bacteria and cytotoxic effects on cancer cell lines (e.g., breast cancer). These properties are attributed to their ability to inhibit enzymes or disrupt cell membranes, similar to phenolic compounds like resveratrol but with enhanced bioavailability due to fluorination in some derivatives .

Environmental Remediation

DME’s ability to form stable complexes with heavy metals (e.g., lead) surpasses that of simpler ethers like diethyl ether, making it effective in environmental remediation. For example, DME achieves >90% lead ion removal from contaminated water, outperforming ethylenediaminetetraacetic acid (EDTA) in cost and biodegradability .

Data Tables

Table 1: Physical Properties of Methoxymethane and Similar Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Hydrogen Bonding | Key Applications |

|---|---|---|---|---|

| Methoxymethane | $\text{CH}3\text{OCH}3$ | -24.8 | No | Fuel, refrigerants |

| Ethanol | $\text{CH}3\text{CH}2\text{OH}$ | 78.4 | Yes | Solvents, disinfectants |

| Diethyl Ether | $\text{CH}3\text{CH}2\text{OCH}2\text{CH}3$ | 34.6 | No | Solvent, anesthesia |

| LPG | $\text{C}3\text{H}8/\text{C}4\text{H}{10}$ | -42 (propane) | No | Heating, cooking |

Table 2: Global Market Comparison (2024–2033)

| Compound | 2024 Market Size (USD Million) | 2033 Projection (USD Million) | CAGR | Key Drivers |

|---|---|---|---|---|

| Methoxymethane | 123.4 | 212.6 | 7.5% | Clean energy demand |

| LPG | 145,000 | 167,000 | 1.8% | Existing infrastructure |

| Ethanol | 105,000 | 135,000 | 2.9% | Biofuel mandates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.